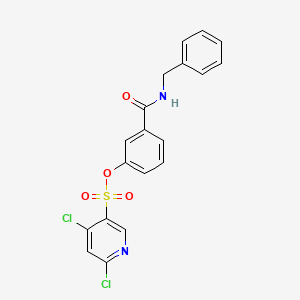![molecular formula C20H24N2O3S B2660250 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide CAS No. 608492-88-2](/img/structure/B2660250.png)
2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide” is a chemical compound with the CAS Number: 282104-66-9 . Its molecular weight is 296.39 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has potential applications in the field of medicinal chemistry due to its ability to inhibit the activity of certain enzymes that are involved in various physiological processes. It has been shown to exhibit inhibitory activity against carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Mécanisme D'action
The mechanism of action of 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. The sulfonamide group of this compound binds to the zinc ion present in the active site of carbonic anhydrase IX, thereby preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, the benzamide group of this compound binds to the active site of acetylcholinesterase, thereby preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase IX can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting the growth and metastasis of cancer cells. Inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer's disease. Additionally, this compound has been shown to exhibit anticonvulsant activity, which can be attributed to its ability to modulate the activity of certain ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, thereby allowing researchers to study the physiological and biochemical effects of these enzymes. Additionally, this compound is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the specific concentration of this compound required to achieve a desired effect may vary depending on the specific enzyme being targeted.
Orientations Futures
There are several future directions for research involving 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide. One potential direction is to study the efficacy of this compound as a potential anticancer agent in preclinical models. Additionally, further studies are needed to determine the optimal concentration and dosing regimen of this compound for different applications. Finally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves a multistep process that includes the condensation of 4-aminobenzenesulfonamide with 3-methylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2-methylbenzoyl chloride. The final product is obtained through recrystallization from a suitable solvent. The purity and identity of the compound are confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
2-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-6-5-13-22(14-15)26(24,25)18-11-9-17(10-12-18)21-20(23)19-8-4-3-7-16(19)2/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQAVVJMXJDTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide](/img/structure/B2660168.png)





![2-Chloro-N-[3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]propanamide](/img/structure/B2660180.png)
![1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol](/img/structure/B2660181.png)
![Methyl 2-[[(Z)-3-(4-benzoyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2660183.png)


![3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2660188.png)

